molecular formula C17H14Cl2N2O2 B3971340 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3971340
M. Wt: 349.2 g/mol
InChI Key: MREPIQKTLPYTGE-UHFFFAOYSA-N
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Description

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dichlorophenoxy group and a 4-methylphenyl group attached to the oxadiazole ring

Properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c1-10-3-5-12(6-4-10)16-20-17(23-21-16)11(2)22-15-8-7-13(18)9-14(15)19/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREPIQKTLPYTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the corresponding hydrazide. This hydrazide undergoes cyclization with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired oxadiazole compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Chemical Reactions Analysis

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic rings. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: Research has shown that oxadiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential as a therapeutic agent in treating various diseases.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. It has shown promise as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability, conductivity, and mechanical strength. It is also being studied for its potential use in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole: This compound has a similar structure but with a different position of the methyl group on the phenyl ring, which can affect its chemical and biological properties.

    5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole: The presence of a chlorine atom instead of a methyl group on the phenyl ring can lead to differences in reactivity and biological activity.

    5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

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